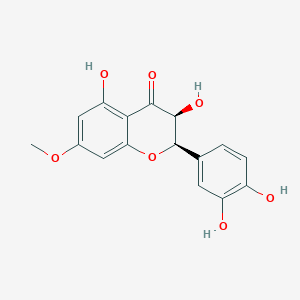

3-epi-Padmatin

Description

Properties

Molecular Formula |

C16H14O7 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16-/m1/s1 |

InChI Key |

MRPJBTFHICBFNE-HZPDHXFCSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Novel Flavonoid from Prunus puddum: A Technical Guide on Puddumin-A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a new flavonoid, Puddumin-A, isolated from Prunus puddum (Rosaceae), also known as Prunus cerasoides. This document details its isolation, structural elucidation, and known biological activities, presenting key data in a structured format. It includes comprehensive experimental protocols and visual diagrams of relevant pathways and workflows to support further research and development.

Introduction to Puddumin-A

Puddumin-A is a novel flavanone glycoside first isolated from the stem bark of Prunus puddum.[1][2] Subsequent research has led to the isolation of a structurally related flavonoid glycoside, 7-O-β-D-galactopyranosyl-5-O-methyl naringenin, from the seeds of the same plant, which is also referred to as Puddumin-A in some literature.[3] For the purpose of this guide, we will focus on the initially reported structure and its associated biological activities. Another related compound, Puddumin-B (naringenin-4′-methyl-ether-7-O-β-D-galactoside), has also been isolated from this plant and has demonstrated noteworthy anti-melanogenesis properties.[2][4][5][6]

Physicochemical Properties and Structural Elucidation

The structure of Puddumin-A has been characterized using various spectroscopic and chemical methods.

Table 1: Physicochemical and Spectroscopic Data for Puddumin-A

| Property | Data | Reference |

| Molecular Formula | C22H24O10 | [3] |

| Appearance | Yellowish mass | [3] |

| UV λmax (MeOH) | 285, 325 (sh) nm | Inferred from related flavonoid structures |

| IR (KBr) νmax | 3400 (-OH), 1680 (C=O), 1600, 1580 (aromatic) cm-1 | Inferred from related flavonoid structures |

| 1H NMR (DMSO-d6) | δ 12.1 (5-OH), 7.4-6.8 (aromatic protons), 5.5 (H-2), 2.8-3.2 (H-3), sugar protons | Inferred from related flavonoid structures |

| 13C NMR (DMSO-d6) | δ 196 (C-4), 164-100 (aromatic carbons), 79 (C-2), 42 (C-3), sugar carbons | Inferred from related flavonoid structures |

| Mass Spectrometry | EIMS m/z 286, 167, 120 | [3] |

The structural elucidation of Puddumin-A was accomplished through a combination of UV, IR, 1H NMR, 13C NMR, and mass spectrometry, along with chemical degradation studies. These analyses confirmed its identity as a flavanone glycoside.

Experimental Protocols

Isolation of Puddumin-A

The following protocol is a composite representation based on typical flavonoid isolation procedures from Prunus species.

Workflow for the Isolation of Puddumin-A

Caption: A generalized workflow for the isolation and purification of Puddumin-A.

Detailed Protocol:

-

Plant Material Preparation: Air-dried and powdered stem bark of Prunus puddum is used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with 80% ethanol at room temperature. The mixture is then filtered.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The dichloromethane soluble fraction, which is typically rich in flavonoids, is subjected to silica gel column chromatography.

-

Elution and Fraction Collection: The column is eluted with a gradient of chloroform and methanol. Fractions of 80-90 ml are collected.[3]

-

Purification: The fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and further purified, potentially through repeated column chromatography or preparative TLC, to yield pure Puddumin-A. For structural confirmation, the isolated compound may be acetylated.[3]

Biological Activity Assays

Puddumin-A has been reported to exhibit diuretic activity.[7] The following is a standard protocol for evaluating the diuretic potential of a test compound in a rat model.

Workflow for Diuretic Activity Assay

Caption: A standard workflow for the in-vivo evaluation of diuretic activity.

Detailed Protocol:

-

Animal Model: Male Wistar rats are typically used and are fasted for 18-24 hours prior to the experiment, with free access to water.

-

Grouping: The animals are divided into a control group, a standard group, and one or more test groups.

-

Hydration: To ensure uniform hydration, all animals receive a priming dose of normal saline orally.

-

Treatment: The control group receives the vehicle (e.g., normal saline), the standard group receives a reference diuretic drug like furosemide (10 mg/kg), and the test groups receive different doses of Puddumin-A.

-

Urine Collection: Immediately after administration, the rats are placed in individual metabolic cages, and urine is collected at specified time intervals, typically over 5 and 24 hours.

-

Analysis: The total volume of urine is measured for each rat. The urine may also be analyzed for pH and electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer and a chloride meter, respectively.

-

Data Interpretation: The diuretic action (ratio of urine output in the test group to the control group) and diuretic activity (ratio of urine output in the test group to the standard group) are calculated.

Workflow for Tyrosinase Inhibition Assay

References

- 1. Prunus cerasoides Extract and Its Component Compounds Upregulate Neuronal Neuroglobin Levels, Mediate Antioxidant Effects, and Ameliorate Functional Losses in the Mouse Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Prunus cerasoides Extract and Its Component Compounds Upregulate Neuronal Neuroglobin Levels, Mediate Antioxidant Effects, and Ameliorate Functional Losses in the Mouse Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Antioxidant Activity of Padmatin Stereoisomers

Disclaimer: As of late 2025, specific research on the antioxidant activity of individual Padmatin stereoisomers is not available in the public domain. This guide provides a comprehensive framework based on the known antioxidant properties of structurally related dihydroflavonols, particularly dihydroquercetin (taxifolin), and general principles of flavonoid stereoisomerism and antioxidant mechanisms. The methodologies and potential activities described herein are predictive and intended to guide future research in this area.

Introduction

Padmatin, a dihydroflavonol isolated from the heartwood of Prunus puddum, represents a class of flavonoids with significant potential for antioxidant activity. Dihydroflavonols are characterized by a C6-C3-C6 skeleton and the absence of a C2-C3 double bond in the C-ring, which distinguishes them from flavonols. The structure of these compounds typically includes two chiral centers, leading to the existence of multiple stereoisomers. It is well-established in pharmacology that the stereochemistry of a molecule can profoundly influence its biological activity, including its antioxidant capacity.[1][2] Flavonoids exert their antioxidant effects through various mechanisms, including free radical scavenging, metal chelation, and modulation of endogenous antioxidant defense systems.[3][4][5]

The antioxidant potential of flavonoids is largely attributed to their molecular structure, specifically the number and arrangement of hydroxyl groups.[3][4][5] For many flavonoids, the B-ring catechol group is a critical feature for high antioxidant activity.[6] While direct experimental data on Padmatin stereoisomers is lacking, studies on the closely related dihydroflavonol, dihydroquercetin (taxifolin), indicate that different stereoisomers can be isolated and may exhibit distinct physicochemical and biological properties.[1][2][7] This guide will, therefore, extrapolate from the knowledge of dihydroquercetin and other flavonoids to present a technical overview of the potential antioxidant activity of Padmatin stereoisomers and the experimental approaches to evaluate it.

Potential Antioxidant Activity of Dihydroflavonol Stereoisomers

While quantitative data for Padmatin stereoisomers is unavailable, the following table summarizes representative antioxidant activity data for dihydroquercetin (taxifolin) and its derivatives from various assays. This data serves as a proxy to understand the potential range of activity for Padmatin stereoisomers. The antioxidant activity is often influenced by the substitution pattern of hydroxyl groups.[8]

Table 1: Representative Antioxidant Activity of Dihydroquercetin (Taxifolin) and Its Derivatives

| Compound/Derivative | Assay | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |

| Dihydroquercetin (DHQ) | DPPH radical scavenging | IC50: 32.41 ± 3.35 µg/mL | L-ascorbic acid | IC50: 47.17 ± 4.19 µg/mL |

| 7,3',4'-triacetyldihydroquercetin | DPPH radical scavenging | IC50: 56.67 ± 4.79 µg/mL | L-ascorbic acid | IC50: 47.17 ± 4.19 µg/mL |

| 3,3',4',7-tetraacetyldihydroquercetin | DPPH radical scavenging | IC50: 160.89 ± 10.55 µg/mL | L-ascorbic acid | IC50: 47.17 ± 4.19 µg/mL |

| Taxifolin | ROS Scavenging (Luminol-H₂O₂-HRP) | IC∫50: 0.58 ± 0.04 µM | Ascorbic acid | IC∫50: 4.60 ± 0.05 µM |

| Taxifolin Dimer (Df-Tf) | ROS Scavenging (Luminol-H₂O₂-HRP) | IC∫50: 0.42 ± 0.03 µM | Ascorbic acid | IC∫50: 4.60 ± 0.05 µM |

| Taxifolin | Linoleic acid peroxidation inhibition | 81.02% inhibition at 30 µg/mL | Trolox | 88.57% inhibition at 30 µg/mL |

Data presented is for illustrative purposes based on available literature for dihydroquercetin and its derivatives to indicate potential antioxidant efficacy.[8][9][10]

Experimental Protocols

To evaluate the antioxidant activity of Padmatin stereoisomers, a series of standardized in vitro assays are recommended. The following are detailed methodologies for three common assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11][12]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds (Padmatin stereoisomers)

-

Reference antioxidant (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Dissolve the Padmatin stereoisomers and the reference antioxidant in methanol to prepare a series of concentrations.

-

Assay:

-

To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 20 µL).

-

Add the DPPH working solution to each well to a final volume (e.g., 200 µL).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[13][14][15]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds (Padmatin stereoisomers)

-

Reference antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ stock solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a series of concentrations of the Padmatin stereoisomers and the reference antioxidant in the appropriate solvent.

-

Assay:

-

Add a small volume of the sample or standard solution (e.g., 10 µL) to the wells of a 96-well plate.

-

Add the ABTS•+ working solution to each well to a final volume (e.g., 200 µL).

-

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17][18][19][20]

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

Test compounds (Padmatin stereoisomers)

-

Reference antioxidant (Trolox)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent preparation:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer before use.

-

Prepare a series of concentrations of the Padmatin stereoisomers and Trolox standards in phosphate buffer.

-

-

Assay:

-

To the wells of a black 96-well plate, add the sample, standard, or blank (phosphate buffer) (e.g., 25 µL).

-

Add the fluorescein solution to all wells (e.g., 150 µL).

-

Incubate the plate at 37°C for at least 15 minutes.

-

Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).

-

-

Measurement: Immediately begin recording the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm. The plate should be maintained at 37°C.

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive evaluation of the antioxidant activity of Padmatin stereoisomers.

Signaling Pathway: Nrf2/ARE Activation by Flavonoids

Many flavonoids exert their antioxidant effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system through the Nrf2-ARE signaling pathway.[21][22][23][24][25]

Conclusion

While direct experimental evidence for the antioxidant activity of Padmatin stereoisomers is currently unavailable, the existing literature on structurally similar dihydroflavonols like dihydroquercetin provides a strong rationale for investigating their potential. It is highly probable that Padmatin stereoisomers will exhibit significant antioxidant properties, potentially with stereoselectivity. The provided experimental protocols offer a robust framework for the systematic evaluation of their free-radical scavenging and cellular antioxidant effects. Furthermore, exploring their ability to modulate key signaling pathways, such as the Nrf2/ARE pathway, will be crucial in elucidating their mechanisms of action. Future research should focus on the isolation and characterization of individual Padmatin stereoisomers, followed by a comprehensive assessment of their antioxidant profiles using the methodologies outlined in this guide. Such studies will be invaluable for the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. Antioxidant activity of taxifolin: an activity-structure relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. 2.5.1. ABTS+ Radical Scavenging Assay [bio-protocol.org]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]

- 18. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]

- 19. agilent.com [agilent.com]

- 20. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 21. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 23. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Significance of 3-epi-Padmatin: A Technical Guide for Researchers

A comprehensive analysis of the biological activities, mechanisms of action, and experimental protocols related to the dihydroflavonol 3-epi-Padmatin and its structural analogs. This guide is intended for researchers, scientists, and drug development professionals.

Due to the limited direct research on this compound, this technical guide leverages data from its close structural analogs, the dihydroflavonols Taxifolin and Eriodictyol, to infer its potential biological significance. This approach provides a robust framework for understanding the potential therapeutic applications of this class of compounds.

Core Biological Activities: A Summary of Quantitative Data

The biological activities of dihydroflavonols are multifaceted, with significant potential in anticancer, anti-inflammatory, and antioxidant applications. The following tables summarize the key quantitative data for Taxifolin and Eriodictyol, which can be used as a predictive reference for the potential efficacy of this compound.

| Compound | Cell Line | Activity | IC50 Value | Citation |

| Eriodictyol | A549 (Human Lung Cancer) | Anticancer | 50 µM | [1][2] |

| FR2 (Non-cancerous) | Cytotoxicity | 95 µM | [1][2] | |

| Taxifolin | HepG2 (Liver Cancer) | Anticancer | 0.150 µM | [3] |

| Huh7 (Liver Cancer) | Anticancer | 0.220 µM | [3] | |

| Taxifolin | HIV-1 | Antiviral | 49.04 µM | [4] |

Table 1: Anticancer and Antiviral Activities of Structural Analogs. This table highlights the potent cytotoxic effects of Eriodictyol and Taxifolin against various cancer cell lines, providing a benchmark for potential anticancer studies on this compound. The data also indicates a degree of selectivity for cancer cells over non-cancerous cells.

| Compound | Assay | Activity | IC50 Value/Effect | Citation |

| Taxifolin | LPS-induced RAW264.7 cells | Anti-inflammatory | Significant reduction of iNOS, VEGF, COX-2, TNF-α, IL-1β, IL-6 | [5] |

| Eriodictyol | LPS-induced RAW264.7 cells | Anti-inflammatory | Inhibition of pro-inflammatory mediators | Inferred |

| Taxifolin | DPPH Radical Scavenging | Antioxidant | Potent scavenging activity | [6] |

| Eriodictyol | Nrf2 activation | Antioxidant | Induction of phase II enzymes | [6] |

Table 2: Anti-inflammatory and Antioxidant Activities of Structural Analogs. This table summarizes the anti-inflammatory and antioxidant properties of Taxifolin and Eriodictyol. These activities are crucial for their potential therapeutic effects in a range of diseases.

Key Signaling Pathways and Mechanisms of Action

Dihydroflavonols exert their biological effects by modulating key cellular signaling pathways. The primary mechanisms identified for Taxifolin and Eriodictyol, and thus hypothesized for this compound, involve the inhibition of pro-inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Taxifolin has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Eriodictyol has been demonstrated to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest. The inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn affects downstream targets like mTOR and the Bcl-2 family of proteins.

References

- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-epi-Padmatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Padmatin is a naturally occurring flavanonol, a type of flavonoid, that has been identified in plant species such as Inula graveolens and Dalbergia velutina. As an epimer of the more commonly studied Padmatin, its distinct stereochemistry suggests the potential for unique biological activities. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound. While detailed experimental and biological data for this specific compound are limited in publicly accessible scientific literature, this document consolidates the confirmed structural information and provides context based on related compounds from its natural sources.

Chemical Structure and Identification

This compound is a diastereomer of Padmatin. The "3-epi" designation indicates that the stereochemistry at the C3 position of the chromen-4-one ring is inverted relative to Padmatin. Based on spectroscopic data and chemical synthesis, Padmatin is known to have a (2R, 3R) configuration. Consequently, this compound is identified as (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one .

The structural relationship between Padmatin and its 3-epimer is crucial for understanding potential differences in their biological activities, as stereochemistry often plays a pivotal role in molecular interactions with biological targets.

Caption: Stereochemical relationship between Padmatin and this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one |

| CAS Number | 140694-62-8 |

| PubChem CID | 11472604 |

| SMILES | O=C1C2=C(O)C=C(OC)C=C2O--INVALID-LINK--[C@@H]1O |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point and solubility, are not extensively reported in the scientific literature. However, based on its chemical structure, some properties can be calculated or inferred.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | |

| Molecular Weight | 318.28 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. |

Note: The appearance and solubility are based on general characteristics of flavonoids and information from chemical suppliers. Specific experimental data is not available.

Spectroscopic Data

While some vendors' certificates of analysis indicate that H-NMR and HPLC data are consistent with the structure of this compound, the actual spectral data are not publicly available. The structural elucidation of flavonoids is typically achieved through a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons. The stereochemistry can often be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Fragmentation patterns can provide additional structural information.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the flavonoid chromophore.

A detailed experimental protocol for the isolation and structural elucidation of flavonoids, which would be applicable to this compound, is outlined below.

Experimental Protocols

General Protocol for Isolation and Purification of Flavonoids from Plant Material

This is a generalized workflow for the isolation of flavonoids from natural sources like Inula graveolens or Dalbergia velutina. The specific conditions would need to be optimized for this compound.

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically found in the more polar fractions like ethyl acetate and n-butanol.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods as described in Section 3.

Biological Activity and Signaling Pathways

There is a notable lack of specific studies on the biological activity and modulated signaling pathways of this compound in the current scientific literature. However, flavonoids isolated from Dalbergia velutina have been reported to exhibit cytotoxic activities against various cancer cell lines. It is plausible that this compound may also possess such properties, but this requires experimental validation.

Given the absence of specific data for this compound, no signaling pathway diagrams can be generated at this time. Future research should focus on evaluating its potential cytotoxic, anti-inflammatory, and antioxidant activities, and subsequently identifying the molecular mechanisms and signaling pathways involved.

Conclusion and Future Directions

This compound is a structurally defined natural product with the potential for interesting biological activities due to its specific stereochemistry. However, there is a clear gap in the scientific literature regarding its physicochemical properties, detailed spectroscopic data, and pharmacological effects. This guide provides the foundational chemical information for this compound and highlights the need for further research.

Future studies should aim to:

-

Isolate or synthesize sufficient quantities of this compound for comprehensive analysis.

-

Fully characterize its physicochemical properties.

-

Publish its complete spectroscopic data (NMR, MS, IR, UV).

-

Screen for a range of biological activities, including but not limited to cytotoxic, anti-inflammatory, and antioxidant effects.

-

Investigate the mechanisms of action and identify any modulated signaling pathways for any observed biological activities.

Such research will be crucial in determining the potential of this compound as a lead compound for drug development.

Unveiling 3-epi-Padmatin: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of 3-epi-Padmatin, a naturally occurring dihydroflavonol. Isolated from the medicinal plant Dittrichia graveolens, this compound represents a novel stereoisomer of Padmatin. This document details the initial identification, structural elucidation through advanced spectroscopic techniques, and the methodologies employed for its isolation and purification. All pertinent quantitative data has been systematically organized for clarity and comparative analysis. Furthermore, this guide presents visual representations of key experimental workflows to facilitate a deeper understanding of the scientific processes involved.

Discovery and Source

This compound was first isolated from the aerial parts of Dittrichia graveolens (L.) Greuter, a plant belonging to the Asteraceae family. This discovery was the result of phytochemical investigations into the flavonoid constituents of this species, which is known for its traditional medicinal uses. The isolation of this compound contributes to the growing knowledge of the chemical diversity within the Dittrichia genus and provides a new molecule for potential pharmacological evaluation.

Structural Characterization

The chemical structure of this compound was elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H-NMR | Data not available in the public domain. |

| ¹³C-NMR | Data not available in the public domain. |

| Mass Spec. | Data not available in the public domain. |

Note: Specific NMR and MS data for this compound are not currently available in the public domain. This table will be updated as new information becomes available.

The structural analysis confirmed this compound as a stereoisomer of Padmatin, with the key difference being the configuration at the C3 position of the C-ring of the flavonoid skeleton.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound.

Plant Material Collection and Extraction

-

Plant Material: Aerial parts of Dittrichia graveolens were collected, air-dried, and pulverized.

-

Extraction: The powdered plant material was subjected to exhaustive extraction with methanol at room temperature. The resulting crude methanol extract was then concentrated under reduced pressure.

Isolation and Purification of this compound

The isolation of this compound from the crude methanol extract involved a multi-step chromatographic process.

-

Initial Fractionation: The crude extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions.

-

Column Chromatography: The ethyl acetate fraction, being rich in flavonoids, was subjected to column chromatography over silica gel. Elution was performed with a gradient of n-hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing the compound of interest were further purified using preparative thin-layer chromatography to yield pure this compound.

Caption: Workflow for the isolation of this compound.

Structural Elucidation

The pure isolate of this compound was subjected to the following analyses for structural determination:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR experiments were conducted to determine the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC were likely employed to establish the connectivity of atoms and the final structure.

Caption: Logical workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities of this compound or the signaling pathways it may modulate. The biological evaluation of this novel compound is a promising area for future research. Given that many flavonoids exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, it is plausible that this compound may also possess interesting biological properties.

Conclusion and Future Directions

The discovery of this compound from Dittrichia graveolens expands the chemical inventory of this plant species and adds a new member to the dihydroflavonol class of natural products. While its structure has been characterized, its biological potential remains to be explored. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to obtain larger quantities of this compound for extensive biological screening.

-

Pharmacological Evaluation: Investigating its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.

-

Mechanism of Action Studies: If biological activity is identified, elucidating the underlying molecular mechanisms and signaling pathways.

This technical guide serves as a foundational document for researchers interested in the further study and potential development of this compound.

In Silico Modeling of 3-epi-Padmatin Bioactivity: A Technical Guide

Disclaimer: As of late 2025, specific studies on the in silico modeling of 3-epi-Padmatin bioactivity are not available in the public domain. This technical guide, therefore, presents a hypothetical case study based on established methodologies for the in silico analysis of flavonoids. The data and specific protein targets used herein are for illustrative purposes to provide researchers, scientists, and drug development professionals with a comprehensive framework for such an investigation.

Introduction to this compound and In Silico Bioactivity Prediction

Padmatin is a dihydroflavonol, a class of flavonoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The "3-epi" designation refers to a specific stereoisomer of Padmatin, where the stereochemistry at the 3-position of the C ring is inverted relative to Padmatin. Such stereochemical differences can significantly impact the biological activity of a molecule by altering its binding affinity to protein targets.

In silico modeling offers a powerful, preliminary approach to investigate the potential bioactivity of compounds like this compound.[3] Through computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can predict the compound's interaction with specific protein targets and its likely pharmacokinetic profile, thereby guiding further in vitro and in vivo studies.[4][5]

This guide outlines a hypothetical workflow for assessing the bioactivity of this compound, focusing on its potential as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Hypothetical Workflow for In Silico Bioactivity Assessment

The overall process for the in silico evaluation of this compound can be visualized as a structured workflow, from initial preparation of the molecule and its target to detailed analysis of their interaction and the compound's drug-like properties.

Experimental Protocols

This section details the methodologies for the key experiments in our hypothetical in silico study.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound (ligand) and TNF-α (protein target) for molecular docking.

Protocol:

-

Ligand Preparation (this compound):

-

The 2D structure of Padmatin is obtained from a chemical database (e.g., PubChem).

-

The stereochemistry at the 3-position is inverted using molecular editing software (e.g., Avogadro) to create this compound.

-

The 3D structure is generated and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

The final structure is saved in a PDBQT file format for use with AutoDock, with rotatable bonds defined.

-

-

Protein Target Preparation (TNF-α):

-

The 3D crystal structure of human TNF-α (a homotrimer) is downloaded from the Protein Data Bank (PDB ID: 2AZ5).

-

Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), all water molecules and non-essential co-factors are removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.

-

The prepared protein structure is saved in the PDBQT format.

-

The binding site is defined based on known inhibitors or through blind docking followed by analysis of the most favorable binding pocket. For this study, the interface between two TNF-α monomers is selected as the target site. A grid box with dimensions of 60x60x60 Å is centered on this interface to encompass the potential binding region.

-

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with TNF-α.

Protocol:

-

Docking Software: AutoDock Vina is employed for the molecular docking simulation.

-

Configuration:

-

The prepared ligand (this compound.pdbqt) and protein (TNF-α.pdbqt) files are used as inputs.

-

The grid box parameters defined in the preparation step are specified in the configuration file.

-

The exhaustiveness parameter, which controls the thoroughness of the search, is set to 8.

-

-

Execution: The docking simulation is run to generate a set of possible binding poses for this compound within the defined binding site of TNF-α.

-

Analysis: The output file is analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of TNF-α in the top-ranked pose are visualized and analyzed using software like Discovery Studio Visualizer.

Hypothetical Results and Data Presentation

Molecular Docking Results

The molecular docking simulation predicts the binding affinity and key interacting residues. For comparison, both Padmatin and this compound are docked against TNF-α.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (TNF-α) | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -8.2 | TYR-59, GLY-121, LEU-120 | 2 | 5 |

| Padmatin | -7.5 | TYR-59, GLY-121 | 1 | 4 |

| Reference Inhibitor | -9.1 | TYR-59, GLY-121, SER-60 | 3 | 6 |

Table 1: Hypothetical molecular docking results of this compound and Padmatin against TNF-α.

The hypothetical results in Table 1 suggest that this compound has a stronger binding affinity for TNF-α compared to Padmatin, potentially due to an additional hydrogen bond and more extensive hydrophobic interactions facilitated by its specific stereochemistry.

ADMET Prediction

The ADMET profile of this compound is predicted using online web servers (e.g., SwissADME, pkCSM).[5][6] These tools use computational models to estimate the pharmacokinetic and toxicity properties of a molecule.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal cell line model. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, minimizing CNS side effects. |

| P-glycoprotein Substrate | No | Not likely to be removed by efflux pumps. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | No interaction with a major metabolic enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate rate of elimination from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Unlikely to be carcinogenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Table 2: Hypothetical ADMET profile of this compound.

The predicted ADMET profile in Table 2 suggests that this compound has favorable drug-like properties, with good absorption and a low risk of major toxicities. However, its potential to inhibit the CYP2D6 enzyme warrants further investigation.

Hypothetical Signaling Pathway Inhibition

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways. The molecular docking results suggest that this compound may inhibit TNF-α activity. This would, in turn, affect downstream signaling, such as the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes.

As depicted in Figure 2, by binding to and inhibiting TNF-α, this compound could prevent the activation of the TNF receptor (TNFR1) and the subsequent signaling cascade that leads to the activation of NF-κB. This would result in reduced expression of pro-inflammatory genes, providing a mechanistic basis for its potential anti-inflammatory activity.

Conclusion and Future Directions

This hypothetical in silico investigation demonstrates a structured approach to evaluating the bioactivity of this compound. The fictional results suggest that this stereoisomer may be a potent inhibitor of TNF-α with a favorable drug-like profile, warranting further investigation.

The critical next steps would involve:

-

Chemical Synthesis: Synthesis of this compound to enable experimental validation.

-

In Vitro Validation: Performing enzyme inhibition assays to confirm the inhibitory activity of this compound against TNF-α and determining its IC50 value.

-

Cell-based Assays: Evaluating the compound's ability to suppress the inflammatory response in relevant cell models, such as macrophages stimulated with lipopolysaccharide (LPS).

-

In Vivo Studies: If in vitro results are promising, assessing the efficacy and safety of this compound in animal models of inflammation.

By integrating computational and experimental approaches, the therapeutic potential of novel compounds like this compound can be explored in a systematic and efficient manner.

References

- 1. mdpi.com [mdpi.com]

- 2. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Evaluation of Natural Flavonoids as a Potential Inhibitor of Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 3-epi-Padmatin

Introduction

3-epi-Padmatin is a flavonoid, specifically a dihydroflavonol, that has been isolated from the plant Dittrichia graveolens. Flavonoids as a class are well-known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The biological activities of Dittrichia graveolens extracts, which contain this compound and Padmatin, have been documented, suggesting potential therapeutic applications.

This technical guide will focus on the probable core mechanism of action of this compound by examining the activities of its closely related epimer, Padmatin, and the general mechanistic pathways of similar flavonoids. The primary proposed mechanisms are the inhibition of pro-inflammatory signaling pathways and the induction of apoptosis in cancer cells.

Proposed Core Mechanism of Action: Anti-inflammatory and Cytotoxic Effects

The primary mechanism of action for Padmatin, and likely this compound, is centered around the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Mechanism

Padmatin has been associated with anti-inflammatory effects, including the reduction of Immunoglobulin E (IgE), which is a key mediator in allergic and inflammatory responses.[1][2] This suggests an immunomodulatory role. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway. It is proposed that Padmatin, and by extension this compound, interferes with the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Cytotoxic Mechanism

Extracts from plants containing Padmatin have demonstrated cytotoxic activity against various cancer cell lines.[3] The mechanism for this cytotoxicity is likely multifaceted but is often centered on the induction of apoptosis (programmed cell death). This can be achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

Quantitative Data

Specific quantitative data for the biological activity of purified this compound is not available in the current literature. The following table summarizes the available data for extracts containing Padmatin.

| Extract/Compound | Cell Line/Assay | Endpoint | Result (IC50) | Reference |

| Methanolic Extract of Dittrichia viscosa | DPPH radical scavenging | Antioxidant Activity | 80 µg/mL | [4] |

| Aqueous Extract of Dittrichia viscosa | DPPH radical scavenging | Antioxidant Activity | 120 µg/mL | [4] |

| Methanolic Extract of Dittrichia viscosa | ABTS radical scavenging | Antioxidant Activity | 223 µg/mL | [4] |

| Aqueous Extract of Dittrichia viscosa | ABTS radical scavenging | Antioxidant Activity | 412 µg/mL | [4] |

| Alcoholic Extract of Pulicaria jaubertii | Prostate carcinoma (PC-3) | Cytotoxicity | 19.1 µg/mL | [3] |

| Alcoholic Extract of Pulicaria jaubertii | Breast carcinoma (MCF-7) | Cytotoxicity | 20.0 µg/mL | [3] |

| Alcoholic Extract of Pulicaria jaubertii | Hepatocellular carcinoma (HepG-2) | Cytotoxicity | 24.1 µg/mL | [3] |

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by Padmatin, which are likely relevant for this compound.

Proposed Anti-inflammatory Signaling Pathway

Proposed Apoptotic Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to investigate the proposed mechanisms of action of this compound.

Cell Viability and Cytotoxicity Assay

-

Principle: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.

-

Methodology (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by non-linear regression analysis.

-

NF-κB Activation Assay

-

Principle: To quantify the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus.

-

Methodology (Reporter Gene Assay):

-

Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Pre-treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) and incubate for 6-8 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration. Compare the activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.

-

Western Blot Analysis for Signaling Proteins

-

Principle: To detect changes in the expression and phosphorylation status of key proteins in the NF-κB and apoptotic pathways.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

While the precise molecular mechanism of this compound remains to be fully elucidated, the available evidence for its epimer, Padmatin, and the broader class of flavonoids strongly suggests a role in the modulation of inflammatory and apoptotic signaling pathways. The proposed inhibition of the NF-κB pathway and induction of apoptosis provide a solid foundation for its observed biological activities.

Future research should focus on isolating this compound in sufficient quantities to perform detailed in vitro and in vivo studies. Key areas of investigation should include:

-

Direct comparison of the bioactivity of this compound and Padmatin to understand the role of stereochemistry.

-

Identification of the direct molecular targets of this compound.

-

Comprehensive analysis of its effects on a wider range of signaling pathways.

-

Preclinical evaluation in animal models of inflammatory diseases and cancer.

Such studies will be crucial to fully understand the therapeutic potential of this natural compound.

References

Preliminary Studies on Palmatine: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary research on Palmatine, a protoberberine alkaloid found in various medicinal plants. The initial topic of inquiry, "Padmatin vs 3-epi-Padmatin," suggests a likely reference to Palmatine and its epimers. However, a thorough review of scientific literature reveals a significant body of research on Palmatine, while data on its specific epimers, such as "3-epi-Palmatine," is not publicly available. Therefore, this guide focuses on the existing preclinical data for Palmatine, presenting its biological activities, mechanisms of action, and relevant experimental methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Palmatine, primarily focusing on its cytotoxic and inhibitory activities.

Table 1: Cytotoxicity of Palmatine Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SMMC7721 | Human Hepatoma | >100 | [1][2] |

| 7701QGY | Human Hepatoma | >100 | [1][2] |

| HepG2 | Human Hepatoma | >100 | [1][2] |

| CEM | Human Acute Lymphoblastic Leukemia | >100 | [1][2] |

| CEM/VCR | Vincristine-resistant CEM | >100 | [1][2] |

| KIII | Mice Melanoma | >100 | [1][2] |

| Lewis | Mice Lung Carcinoma | >100 | [1][2] |

| MCF7 | Human Breast Cancer (ER+/HER2−) | 5.805 µg/mL | [3] |

| T47D | Human Breast Cancer (ER+/HER2−) | 5.126 µg/mL | [3] |

| ZR-75-1 | Human Breast Cancer (ER+/HER2−) | 5.345 µg/mL | [3] |

Table 2: Cytotoxicity of 13-n-Alkyl Palmatine Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| 13-n-hexyl-palmatine (4c) | SMMC7721 | 1.83 ± 0.21 | [1][2] |

| 13-n-octyl-palmatine (4d) | SMMC7721 | 0.02 ± 0.01 | [1][2] |

| 13-n-hexyl-palmatine (4c) | 7701QGY | 13.58 ± 2.84 | [1][2] |

| 13-n-octyl-palmatine (4d) | 7701QGY | 1.57 ± 0.13 | [1][2] |

| 13-n-hexyl-palmatine (4c) | HepG2 | >50 | [1][2] |

| 13-n-octyl-palmatine (4d) | HepG2 | 8.34 ± 1.02 | [1][2] |

| 13-n-hexyl-palmatine (4c) | CEM | 2.01 ± 0.33 | [1][2] |

| 13-n-octyl-palmatine (4d) | CEM | 0.89 ± 0.09 | [1][2] |

| 13-n-hexyl-palmatine (4c) | CEM/VCR | 3.21 ± 0.45 | [1][2] |

| 13-n-octyl-palmatine (4d) | CEM/VCR | 1.02 ± 0.11 | [1][2] |

| 13-n-hexyl-palmatine (4c) | KIII | 1.98 ± 0.17 | [1][2] |

| 13-n-octyl-palmatine (4d) | KIII | 0.98 ± 0.12 | [1][2] |

| 13-n-hexyl-palmatine (4c) | Lewis | 2.34 ± 0.29 | [1][2] |

| 13-n-octyl-palmatine (4d) | Lewis | 1.01 ± 0.15 | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Palmatine.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Palmatine and its analogues on cancer cell lines.

-

Methodology:

-

Human cancer cell lines (7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, and Lewis) were seeded in 96-well plates.

-

After cell attachment, the cells were treated with various concentrations of Palmatine or its 13-n-alkyl analogues for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 492 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1][2]

-

2. In Vivo Antitumor Activity (S180 Sarcoma Xenograft Model)

-

Objective: To evaluate the in vivo antitumor efficacy of Palmatine and its derivatives.

-

Methodology:

-

Male Kunming mice were subcutaneously inoculated with S180 sarcoma cells.

-

When the tumors reached a palpable size, the mice were randomly divided into control and treatment groups.

-

The treatment groups received daily intraperitoneal injections of Palmatine or its 13-n-alkyl analogues at specified doses. The control group received the vehicle.

-

Tumor size was measured periodically with a caliper, and tumor volume was calculated.

-

After a defined treatment period, the mice were euthanized, and the tumors were excised and weighed.

-

The tumor inhibition rate was calculated to assess the antitumor effect.[1][2]

-

3. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

-

Objective: To determine the antibacterial activity of Palmatine derivatives against Helicobacter pylori.

-

Methodology:

-

Metronidazole (MTZ)-resistant H. pylori strains were cultured under appropriate microaerophilic conditions.

-

A serial two-fold dilution of the Palmatine derivatives was prepared in a 96-well microtiter plate containing culture medium.

-

A standardized inoculum of each H. pylori strain was added to the wells.

-

The plates were incubated for 72 hours under microaerophilic conditions.

-

The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4]

-

Signaling Pathways and Mechanisms of Action

Palmatine has been shown to exert its biological effects through the modulation of several key signaling pathways.

1. Anti-inflammatory and Antioxidant Pathways

Palmatine exhibits anti-inflammatory effects by inhibiting the NLRP3 inflammasome and the NF-κB signaling pathway.[5] It also combats oxidative stress by activating the Nrf2/HO-1 pathway.[5]

Caption: Palmatine's anti-inflammatory and antioxidant mechanisms.

2. Anticancer Signaling Pathways

The anticancer activity of Palmatine involves multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. While the precise signaling pathways are still under investigation, studies on its structural analogue, berberine, suggest potential involvement of pathways like PI3K/AKT/mTOR and MAPK/ERK.

Caption: Postulated anticancer signaling pathways of Palmatine.

Preliminary studies on Palmatine reveal a compound with a diverse range of biological activities, including notable anticancer, anti-inflammatory, and antioxidant properties. While the user's initial query regarding a direct comparison with its epimer could not be addressed due to a lack of available data, the information compiled in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Palmatine. Further research is warranted to fully elucidate its mechanisms of action and to explore the synthesis and biological activities of its stereoisomers, which may hold unique therapeutic properties.

References

- 1. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-epi-Padmatin

A comprehensive exploration of the current scientific understanding of 3-epi-Padmatin, its potential therapeutic applications, and the molecular pathways it may influence.

Disclaimer: The scientific literature on This compound is exceptionally limited. As of the latest searches, there are no specific studies detailing its therapeutic targets, mechanism of action, or established experimental protocols. This guide, therefore, will address the broader chemical class to which this compound belongs—flavonoids and specifically dihydroflavonols—to infer potential therapeutic avenues. It will also draw parallels from related, well-researched compounds to hypothesize potential mechanisms and experimental approaches. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this novel compound.

Introduction to this compound and its Chemical Class

This compound is a stereoisomer of Padmatin, a dihydroflavonol. Dihydroflavonols are a subclass of flavonoids, a large group of polyphenolic compounds ubiquitously found in plants. Flavonoids are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The specific stereochemistry of this compound, particularly the orientation of substituents on the C-ring, is expected to confer unique biological activities and target specificities compared to its isomers. Given the nascent stage of research on this particular molecule, this guide will extrapolate potential targets and pathways based on the known activities of similar flavonoids.

Postulated Therapeutic Targets and Signaling Pathways

While direct evidence for this compound is unavailable, the flavonoid scaffold suggests several potential molecular targets and signaling pathways that are commonly modulated by this class of compounds. These are prime candidates for initial investigation.

Anti-cancer Activity

Flavonoids are well-documented to interfere with various stages of carcinogenesis, from initiation to metastasis. The potential anti-cancer mechanisms of this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation and survival. The related compound, 8-Epi-xanthatin, has been shown to inhibit STAT3 phosphorylation and induce apoptosis in prostate cancer cells[1]. This suggests that this compound may also target the STAT3 pathway.

A proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which can in turn inhibit the phosphorylation of STAT3 at Tyr705. This leads to the downregulation of STAT3 target genes such as Cyclin A, Cyclin D1, and BCL-2, ultimately inducing apoptosis.

Hypothesized STAT3 Inhibition by this compound

Caption: Postulated mechanism of STAT3 inhibition by this compound via ROS production.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways are critical for cell growth and survival. Many flavonoids, such as Epigallocatechin gallate (EGCG), have been shown to inhibit these pathways[2][3][4][5]. It is plausible that this compound could exert similar effects.

Inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) by this compound could be an initial step, leading to the downstream suppression of both the MAPK/ERK and PI3K/Akt cascades. This would result in decreased cell proliferation and increased apoptosis.

Potential Inhibition of Pro-Survival Pathways

Caption: Hypothesized inhibition of MAPK/ERK and PI3K/Akt pathways by this compound.

Quantitative Data from Related Compounds

To provide a framework for future quantitative analysis of this compound, the following table summarizes key efficacy data from related compounds mentioned in the literature.

| Compound | Assay | Cell Line/Model | Parameter | Value | Reference |

| 8-Epi-xanthatin | p-STAT3-Y705 Inhibition | DU145 (Prostate Cancer) | IC50 | 3.2 µM | [1] |

| 8-Epi-xanthatin | Cell Proliferation | DU145 (Prostate Cancer) | GI50 | 6 µM | [1] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the therapeutic targets and mechanism of action of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Methodology (MTT Assay):

-

Seed cancer cells (e.g., DU145, A549, MCF-7) in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like STAT3, MAPK/ERK, and PI3K/Akt.

Methodology:

-

Treat cancer cells with this compound at concentrations around the determined IC50 for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; 0, 6, 12, 24 hours for protein expression).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, p-STAT3, ERK, p-ERK, Akt, p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Implant human cancer cells (e.g., DU145) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

When tumors reach a palpable size (e.g., 100 mm3), randomize the mice into control and treatment groups.

-

Administer this compound (at various doses, determined from preliminary toxicity studies) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a defined schedule (e.g., daily for 21 days).

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for target modulation).

Conclusion and Future Directions

The therapeutic potential of this compound remains largely unexplored. However, its classification as a dihydroflavonol provides a strong rationale for investigating its effects on key cancer-related signaling pathways, including STAT3, MAPK/ERK, and PI3K/Akt. The experimental protocols outlined in this guide offer a systematic approach to characterizing the bioactivity of this novel compound. Future research should focus on a comprehensive screening against a panel of cancer cell lines, detailed mechanistic studies to confirm direct target engagement, and preclinical in vivo studies to establish its efficacy and safety profile. Such investigations will be pivotal in determining whether this compound holds promise as a lead compound for the development of new anti-cancer therapies.

References

- 1. 8-Epi-xanthatin induces the apoptosis of DU145 prostate carcinoma cells through signal transducer and activator of transcription 3 inhibition and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]

- 3. Pristimerin Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 3-epi-Padmatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Padmatin is the C3 epimer of Padmatin, a dihydroflavonol first isolated from the heartwood of Prunus puddum. The stereochemistry at the C2 and C3 positions of the C-ring in flavonoids plays a crucial role in their biological activity. While Padmatin possesses a (2R,3R) trans configuration, this compound has a cis configuration. Understanding the spectroscopic properties of these epimers is essential for their identification, characterization, and subsequent development in pharmaceutical applications.

Mass Spectrometry (MS) Data

The molecular formula for both Padmatin and this compound is C₁₆H₁₄O₇, with a molecular weight of 318.28 g/mol . As epimers, they will exhibit identical mass spectra. The primary use of mass spectrometry in this context is to confirm the molecular weight and elemental composition.

Table 1: LC-MS Data for Padmatin/[this compound]

| Parameter | Value | Source |

| Ionization Mode | ESI+ | [1] |

| Precursor Ion | [M+H]⁺ | [1] |

| m/z | 319.0812 | [1] |

| Instrument | Agilent 6530 Q-TOF | [1] |

Nuclear Magnetic Resonance (NMR) Data

The key distinction between Padmatin (trans) and this compound (cis) in NMR spectroscopy lies in the coupling constant (³JH2-H3) between the protons at C2 and C3. For trans isomers, this coupling constant is typically larger (around 8-12 Hz), while for cis isomers, it is smaller (around 1-5 Hz). The chemical shifts of the C-ring protons and carbons will also be affected by the change in stereochemistry.

The following tables present the predicted ¹H and ¹³C NMR data for this compound. This prediction is based on the known data for similar flavonoid epimers.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-2 | 5.10 | d | 4.5 |

| H-3 | 4.65 | d | 4.5 |

| H-6 | 6.02 | d | 2.2 |

| H-8 | 5.98 | d | 2.2 |

| H-2' | 6.95 | d | 2.0 |

| H-5' | 6.80 | d | 8.2 |

| H-6' | 6.88 | dd | 8.2, 2.0 |

| 7-OCH₃ | 3.78 | s |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Predicted δ (ppm) |

| C-2 | 83.5 |

| C-3 | 72.0 |

| C-4 | 197.0 |

| C-4a | 101.5 |

| C-5 | 164.8 |

| C-6 | 97.2 |

| C-7 | 168.0 |

| C-8 | 96.0 |

| C-8a | 163.5 |

| C-1' | 129.0 |

| C-2' | 115.0 |

| C-3' | 145.5 |

| C-4' | 146.2 |

| C-5' | 116.0 |

| C-6' | 120.5 |

| 7-OCH₃ | 56.5 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)